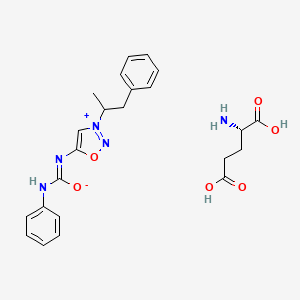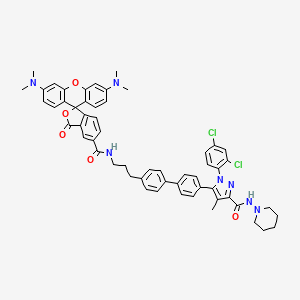
Ácido Tauro-Obeticólico
Descripción general
Descripción
El Ácido Tauro-Obeticólico es un derivado de ácido biliar conjugado formado por la conjugación del Ácido Obeticólico con taurina. El Ácido Obeticólico es un derivado semisintético del ácido quenodesoxicólico, un ácido biliar primario. El this compound es conocido por su papel como un potente agonista del receptor X de farnesoides (FXR), que participa en la regulación del metabolismo de ácidos biliares, lípidos y glucosa .
Aplicaciones Científicas De Investigación
El Ácido Tauro-Obeticólico tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El Ácido Tauro-Obeticólico ejerce sus efectos principalmente a través de la activación del receptor X de farnesoides (FXR). FXR es un receptor nuclear que regula la expresión de genes implicados en la síntesis, el transporte y el metabolismo de los ácidos biliares . La activación de FXR por el this compound conduce a la supresión de la síntesis de ácidos biliares, la reducción de la inflamación hepática y la atenuación de la fibrosis . Además, modula el metabolismo de la glucosa y los lípidos, lo que contribuye a sus efectos terapéuticos en las enfermedades metabólicas .
Safety and Hazards
Direcciones Futuras
Obeticholic acid (OCA) is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020 .
Análisis Bioquímico
Biochemical Properties
Tauro-Obeticholic acid plays a significant role in biochemical reactions. It interacts with the farnesoid X receptor (FXR), a nuclear hormone receptor that regulates bile acid, lipid, and glucose homeostasis . The interaction between Tauro-Obeticholic acid and FXR is of a binding nature, leading to the activation of the receptor .
Cellular Effects
Tauro-Obeticholic acid influences various types of cells and cellular processes. Its impact on cell function includes effects on cell signaling pathways, gene expression, and cellular metabolism. As an FXR agonist, Tauro-Obeticholic acid can modulate host bile acids pool .
Molecular Mechanism
The mechanism of action of Tauro-Obeticholic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the FXR, leading to the activation of the receptor and subsequent changes in gene expression .
Metabolic Pathways
Tauro-Obeticholic acid is involved in the bile acid synthesis pathway. It is formed from obeticholic acid by taurine conjugation in the liver but can be reconverted back to obeticholic acid by intestinal microflora .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido Tauro-Obeticólico implica la conjugación del Ácido Obeticólico con taurina. Un método común incluye la activación del grupo carboxilo del Ácido Obeticólico seguido de su reacción con taurina en condiciones básicas . La reacción generalmente implica el uso de agentes de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) y catalizadores como la 4-dimetilaminopiridina (DMAP) para facilitar la formación del enlace amida .
Métodos de producción industrial
La producción industrial del this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final. El proceso de producción está diseñado para ser escalable y respetuoso con el medio ambiente, con pasos de purificación eficientes para eliminar las impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido Tauro-Obeticólico experimenta diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar los sulfoxidos y sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo en su ácido biliar original.
Sustitución: Puede experimentar reacciones de sustitución nucleofílica en el grupo ácido sulfónico.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para las reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y derivados sustituidos del this compound .
Comparación Con Compuestos Similares
Compuestos similares
Ácido Glico-Obeticólico: Otro derivado de ácido biliar conjugado formado por la conjugación del Ácido Obeticólico con glicina.
Ácido Quenodesoxicólico: El ácido biliar original del que se deriva el Ácido Obeticólico.
Ácido Ursodeoxicólico: Un ácido biliar utilizado en el tratamiento de enfermedades hepáticas.
Singularidad
El Ácido Tauro-Obeticólico es único debido a su potente actividad agonista del FXR y su capacidad para modular múltiples vías metabólicas. En comparación con el Ácido Glico-Obeticólico, tiene un grupo de conjugación diferente (taurina vs. glicina), lo que puede influir en sus propiedades farmacocinéticas y farmacodinámicas . Su origen sintético y sus modificaciones específicas también lo distinguen de los ácidos biliares naturales como el Ácido Quenodesoxicólico y el Ácido Ursodeoxicólico .
Propiedades
IUPAC Name |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZXQTZLWHAKAC-NQGMLVFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863239-61-6 | |
| Record name | Obeticholic acid metabolite UPF-1443 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAURO-OBETICHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IG4XE90K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method was used to study Tauro-obeticholic acid in the provided research? What were the advantages of this method?
A1: The researchers utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify Obeticholic acid and its metabolites, including Tauro-obeticholic acid, in human plasma samples []. This approach offers several advantages:
Q2: How was the LC-MS/MS method validated for the analysis of Tauro-obeticholic acid?
A2: The researchers validated the LC-MS/MS method according to the stringent guidelines established by the United States Food and Drug Administration (US FDA) and the European Medicines Agency (EMA) []. This validation process likely involved assessing various parameters, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)

